1-((Trimethylsilyl)ethynyl)cyclobutanol
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Overview
Description
1-((Trimethylsilyl)ethynyl)cyclobutan-1-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further bonded to a cyclobutanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Trimethylsilyl)ethynyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with trimethylsilylacetylene in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic addition of the acetylide anion to the carbonyl group of cyclobutanone, followed by protonation to yield the desired product.
Industrial Production Methods: While specific industrial production methods for 1-((Trimethylsilyl)ethynyl)cyclobutan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-((Trimethylsilyl)ethynyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products:
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted cyclobutanol derivatives.
Scientific Research Applications
1-((Trimethylsilyl)ethynyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((Trimethylsilyl)ethynyl)cyclobutan-1-ol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. Additionally, the ethynyl moiety can participate in cycloaddition reactions, forming new carbon-carbon bonds and expanding the molecular framework.
Comparison with Similar Compounds
- 1-((Trimethylsilyl)ethynyl)cyclopropanol
- 1-((Trimethylsilyl)ethynyl)cyclopentan-1-ol
- 1-((Trimethylsilyl)ethynyl)cyclohexanol
Comparison: 1-((Trimethylsilyl)ethynyl)cyclobutan-1-ol is unique due to its four-membered cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs
Properties
Molecular Formula |
C9H16OSi |
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Molecular Weight |
168.31 g/mol |
IUPAC Name |
1-(2-trimethylsilylethynyl)cyclobutan-1-ol |
InChI |
InChI=1S/C9H16OSi/c1-11(2,3)8-7-9(10)5-4-6-9/h10H,4-6H2,1-3H3 |
InChI Key |
WKFQDESOSQDVKI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1(CCC1)O |
Origin of Product |
United States |
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